molecular formula C17H16BrNO3 B3583381 N-(3-acetylphenyl)-2-(2-bromo-4-methylphenoxy)acetamide

N-(3-acetylphenyl)-2-(2-bromo-4-methylphenoxy)acetamide

Cat. No.: B3583381
M. Wt: 362.2 g/mol
InChI Key: CHTTXBTYXBCKGE-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(2-bromo-4-methylphenoxy)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an acetyl group attached to a phenyl ring, a bromo-substituted phenoxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(2-bromo-4-methylphenoxy)acetamide typically involves a multi-step process:

    Formation of 3-acetylphenylamine: This can be achieved by acetylation of aniline using acetic anhydride under acidic conditions.

    Synthesis of 2-bromo-4-methylphenol: This involves the bromination of 4-methylphenol using bromine in the presence of a catalyst such as iron(III) bromide.

    Formation of 2-(2-bromo-4-methylphenoxy)acetic acid: This step involves the reaction of 2-bromo-4-methylphenol with chloroacetic acid in the presence of a base like sodium hydroxide.

    Coupling Reaction: The final step involves the coupling of 3-acetylphenylamine with 2-(2-bromo-4-methylphenoxy)acetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The acetyl group can undergo oxidation to form carboxylic acids under strong oxidizing conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The bromo group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

N-(3-acetylphenyl)-2-(2-bromo-4-methylphenoxy)acetamide:

    Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its amide and phenoxy functionalities.

    Material Science: The compound can be used in the synthesis of polymers and advanced materials due to its unique structural features.

    Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its specific functional groups.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(2-bromo-4-methylphenoxy)acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The acetyl and amide groups can form hydrogen bonds, while the phenoxy group can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetylphenyl)-2-phenoxyacetamide: Lacks the bromo and methyl substituents, which may affect its reactivity and binding properties.

    N-(3-acetylphenyl)-2-(4-methylphenoxy)acetamide: Lacks the bromo substituent, which may influence its chemical behavior and applications.

Uniqueness

N-(3-acetylphenyl)-2-(2-bromo-4-methylphenoxy)acetamide is unique due to the presence of both bromo and methyl substituents on the phenoxy ring, which can significantly influence its chemical reactivity and potential applications. The combination of these substituents with the acetyl and amide groups makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(2-bromo-4-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO3/c1-11-6-7-16(15(18)8-11)22-10-17(21)19-14-5-3-4-13(9-14)12(2)20/h3-9H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTTXBTYXBCKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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